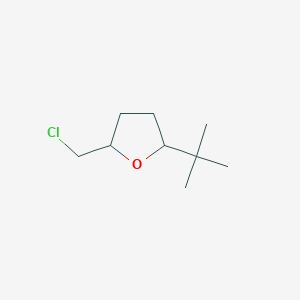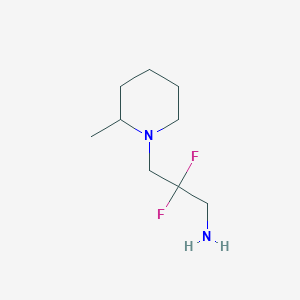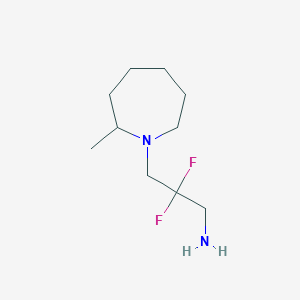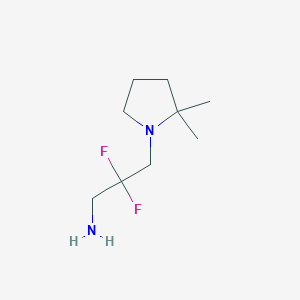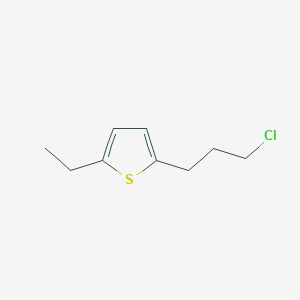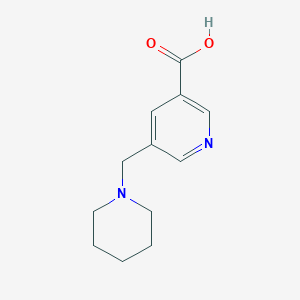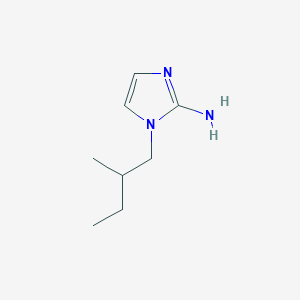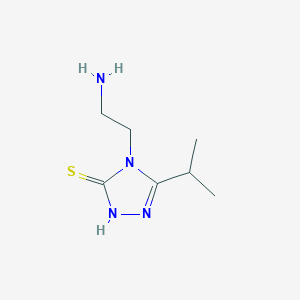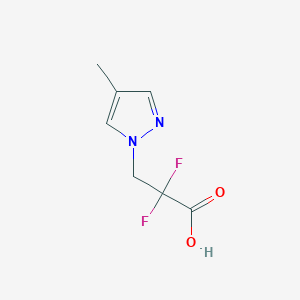
2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-methyl-1H-pyrazole with a difluoromethylating agent. One common method includes the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Applications De Recherche Scientifique
2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), disrupting cellular respiration . The difluoromethyl group enhances the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones
Comparison: Compared to similar compounds, 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group contributes to higher metabolic stability and binding affinity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C7H8F2N2O2 |
|---|---|
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
2,2-difluoro-3-(4-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-5-2-10-11(3-5)4-7(8,9)6(12)13/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
DMPCQWWWSPIQGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)CC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


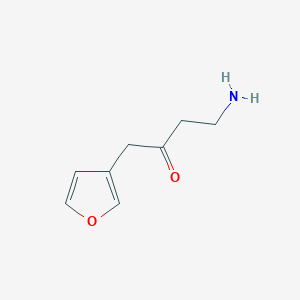
![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)
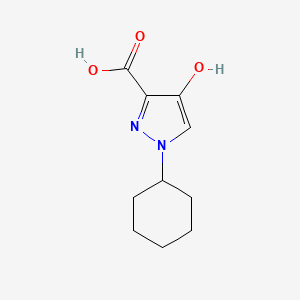
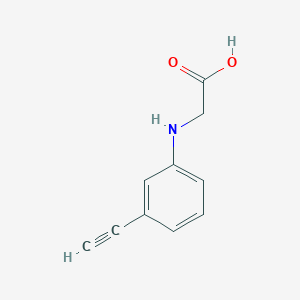
![5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13172457.png)
